1-(5-Bromofuran-2-yl)-2-chloroethan-1-one
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Overview
Description
1-(5-Bromofuran-2-yl)-2-chloroethan-1-one is an organic compound that belongs to the class of halogenated furan derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and a chlorine atom attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one can be synthesized through several methods. One common approach involves the bromination of furan derivatives followed by chlorination. For instance, 5-bromo-2-furaldehyde can be used as a starting material, which undergoes further reactions to introduce the chloroethanone group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromofuran-2-yl)-2-chloroethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
2-(5-Bromofuran-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound shares the bromofuran moiety but has a different heterocyclic structure.
5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol: Another bromofuran derivative with a triazole ring.
Conclusion
1-(5-Bromofuran-2-yl)-2-chloroethan-1-one is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C6H4BrClO2 |
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Molecular Weight |
223.45 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C6H4BrClO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3H2 |
InChI Key |
YXMUNQMDWFTVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)CCl |
Origin of Product |
United States |
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